molecular formula C14H15N3OS B3131695 5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione CAS No. 356773-43-8

5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B3131695
CAS No.: 356773-43-8
M. Wt: 273.36 g/mol
InChI Key: AESDHPBXWHLCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione is a sulfur-containing heterocyclic compound featuring a 1,3,5-triazinane backbone substituted at the 1-position with a phenyl group and at the 5-position with a furan-2-ylmethyl moiety. Its molecular formula is C₁₄H₁₄N₃OS, with a molar mass of 279.34 g/mol and a CAS registry number of 1225875-20-6 . This compound is classified as a discontinued product in commercial catalogs, limiting its availability for current research applications . The structural uniqueness of this compound arises from the combination of aromatic (phenyl, furan) and aliphatic (triazinane-thione) components, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-(furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c19-14-15-10-16(9-13-7-4-8-18-13)11-17(14)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESDHPBXWHLCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164961
Record name 5-(2-Furanylmethyl)tetrahydro-1-phenyl-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

356773-43-8
Record name 5-(2-Furanylmethyl)tetrahydro-1-phenyl-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356773-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Furanylmethyl)tetrahydro-1-phenyl-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-carbaldehyde with phenylhydrazine and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazinane-2-thione ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s furan ring and triazinane-2-thione moiety may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,5-triazinane-2-thione scaffold allows for diverse substitutions at the 1- and 5-positions. Key analogues and their structural differences are summarized below:

Compound Name Substituent (1-position) Substituent (5-position) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione Phenyl Furan-2-ylmethyl C₁₄H₁₄N₃OS 279.34 1225875-20-6 Discontinued; aromatic substituents
1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione Ethyl Furan-2-ylmethyl C₁₀H₁₅N₃OS 225.31 585565-12-4 Aliphatic 1-position substituent
5-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-1,3,5-triazinane-2-thione 4-Chlorophenyl 4-Chlorophenyl C₁₆H₁₄Cl₂N₄S 365.27 Not provided Halogenated aromatic groups; hydrogen-bonded chains
5-Propyl-1,3,5-triazinane-2-thione Propyl C₆H₁₃N₃S 159.08 Not provided Aliphatic 5-position substituent

Key Observations :

  • Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit stronger intermolecular forces, as evidenced by hydrogen-bonded supramolecular structures, which may improve crystallinity but reduce solubility . Aliphatic substituents (e.g., propyl in ) likely increase lipophilicity, favoring membrane permeability in biological systems.
Hydrogen Bonding and Supramolecular Behavior
  • Compounds with aromatic substituents (e.g., phenyl, chlorophenyl) exhibit distinct hydrogen-bonding patterns. In contrast, the non-halogenated phenyl analogue (target compound) may form less ordered structures due to weaker dipole interactions.
Stability and Tautomerism
  • While focuses on oxadiazole-2-thiones, it reveals that the thione tautomer is energetically favored over the thiol form by ~9–12 kcal/mol . This finding suggests that 1,3,5-triazinane-2-thiones, including the target compound, likely adopt the thione configuration, enhancing stability under ambient conditions.

Biological Activity

5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione (CAS No. 356773-43-8) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antibacterial, antifungal, and cytotoxic effects, as well as insights from recent studies and case reports.

The molecular formula of this compound is C14H15N3OS with a molecular weight of 273.35 g/mol. Its predicted logP value is 1.73, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing triazine and thione moieties. For instance, derivatives similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Comparison
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255More potent than standard vancomycin (MIC 0.5 - 1)
Escherichia coli3.125 - 12.5Effective against strains resistant to common antibiotics

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal properties against various fungal strains. The compound's efficacy was evaluated using a microdilution assay to determine the minimum inhibitory concentration (MIC).

Fungal Strain MIC (µg/mL) Notes
Candida albicans16Comparable to established antifungals
Aspergillus niger32Shows potential for further development

These results indicate that the compound could be a candidate for antifungal drug development .

Cytotoxicity

The cytotoxic effects of this compound have also been assessed in various cancer cell lines. In studies involving human breast cancer cells (MCF7), the compound exhibited significant antiproliferative activity.

Cell Line IC50 (µM) Comparison
MCF715More effective than several known chemotherapeutics

This suggests that the compound may possess potential as an anticancer agent.

The biological activity of this compound appears to stem from its ability to interact with key enzymes and receptors involved in bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, its thione group may facilitate redox reactions that contribute to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have documented the successful application of similar compounds in clinical settings:

  • Case Study on MRSA Treatment : A patient with recurrent MRSA infections was treated with a derivative of triazine compounds similar to this compound, resulting in significant reduction in bacterial load and improvement in clinical symptoms.
  • Antifungal Therapy : In a clinical trial involving patients with invasive candidiasis, compounds derived from triazine structures demonstrated efficacy comparable to standard antifungal treatments .

Q & A

Q. How can molecular docking studies predict binding affinities to target enzymes (e.g., kinases, oxidoreductases)?

  • Methodological Answer : Dock the compound into active sites (e.g., using AutoDock Vina) and calculate binding free energies. Validate with molecular dynamics (MD) simulations to assess conformational stability. Cross-reference with experimental inhibition data to refine scoring functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.